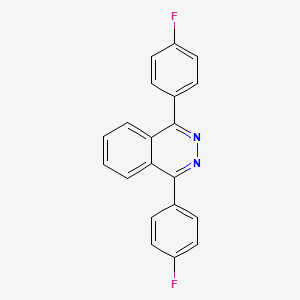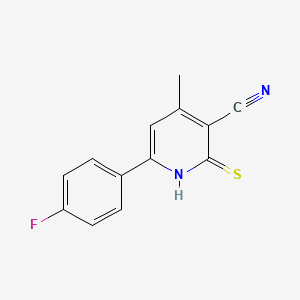
O-Ethyl pyridin-2-ylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl pyridin-2-ylcarbamothioate is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of an ethyl group attached to the oxygen atom and a pyridin-2-yl group attached to the carbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl pyridin-2-ylcarbamothioate typically involves the reaction of pyridin-2-yl isothiocyanate with ethanol. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
Pyridin-2-yl isothiocyanate+Ethanol→O-Ethyl pyridin-2-ylcarbamothioate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: O-Ethyl pyridin-2-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the pyridin-2-yl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Ethyl pyridin-2-ylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of O-Ethyl pyridin-2-ylcarbamothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
O-Ethyl pyridin-2-ylcarbamothioate can be compared with other similar compounds, such as:
O-Methyl pyridin-2-ylcarbamothioate: Similar structure but with a methyl group instead of an ethyl group.
O-Propyl pyridin-2-ylcarbamothioate: Similar structure but with a propyl group instead of an ethyl group.
O-Butyl pyridin-2-ylcarbamothioate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
129196-40-3 |
|---|---|
Molekularformel |
C8H10N2OS |
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
O-ethyl N-pyridin-2-ylcarbamothioate |
InChI |
InChI=1S/C8H10N2OS/c1-2-11-8(12)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,12) |
InChI-Schlüssel |
RBNHOKLZIHLXGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)NC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)

![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)


![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)



![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

